

# Pharmacokinetics and bioavailability of cilazapril in humans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |
|----------------------|------------|-----------|--|
| Compound Name:       | Cilazapril |           |  |
| Cat. No.:            | B001167    | Get Quote |  |

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of **Cilazapril** in Humans

# Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as a prodrug, cilazapril, which is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, cilazaprilat.[2][3][4] Cilazaprilat is a potent, long-acting inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[2] [5] By inhibiting this conversion, cilazaprilat leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[2][6] A thorough understanding of the pharmacokinetics and bioavailability of cilazapril and its active metabolite is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a comprehensive overview of these aspects in humans, tailored for researchers, scientists, and drug development professionals.

# **Pharmacokinetics**

The pharmacokinetic profile of **cilazapril** is characterized by its rapid absorption and conversion to **cilazapril**at, which exhibits a biphasic elimination pattern due to its high-affinity binding to ACE.

# **Absorption**



Following oral administration, **cilazapril** is well and rapidly absorbed, with peak plasma concentrations of the parent drug occurring in less than one hour.[5] The absorption is estimated to be between 70% and 89%.[1][3][5] **Cilazapril** is quickly converted to its active form, **cilazapril**at, via hepatic hydrolysis.[2][4] Maximum plasma concentrations of **cilazapril**at are typically reached within two hours after an oral dose of **cilazapril**.[5][6]

## **Distribution**

The distribution of **cilazapril**-related compounds is largely confined to excretory organs.[1][3][5] The biphasic decline in **cilazapril**at plasma concentrations is consistent with its saturable binding to ACE.[3][5] The initial, more rapid elimination phase represents the clearance of free drug, while the prolonged terminal phase is controlled by the slow dissociation of **cilazapril**at from ACE.[5][7]

# Metabolism

**Cilazapril** is a prodrug that undergoes extensive and rapid hydrolysis, primarily in the liver, to form its active diacid metabolite, **cilazapril**at.[2][4] This conversion is essential for its therapeutic activity, as **cilazapril**at is the potent inhibitor of the angiotensin-converting enzyme. [5]

## **Excretion**

The active metabolite, **cilazapril**at, is eliminated almost exclusively unchanged by the kidneys. [6][7] After intravenous administration of 2.5 mg of **cilazapril**at, the total urinary recovery is approximately 91%.[6][7] The total clearance of **cilazapril**at is 12.3 L/h, with renal clearance accounting for 10.8 L/h.[5][6] The elimination of **cilazapril**at is biphasic.[3][5][7] The initial half-life is short (0.5-3.5 hours), while the terminal elimination half-life is significantly longer (30-50 hours), reflecting the high-affinity, saturable binding to ACE.[3][5][8]

# **Bioavailability**

The bioavailability of the active moiety, **cilazapril**at, is a key determinant of the clinical efficacy of oral **cilazapril**.

# **Absolute Bioavailability**



The absolute bioavailability of **cilazapril**at following the oral administration of **cilazapril** is approximately 57%, based on urinary recovery data, with a reported range of 45% to 75%.[7] Some sources also state the bioavailability is around 60%.[9] In contrast, the absolute bioavailability of **cilazapril**at is only 19% when **cilazapril**at itself is administered orally, highlighting the importance of the prodrug formulation for effective delivery.[7]

### **Effect of Food**

The presence of food has a minor, though statistically significant, impact on the absorption of **cilazapril**. Ingestion of food just before taking the drug reduces the average peak plasma concentration (Cmax) of **cilazapril**at by approximately 29-30%, delays the time to peak concentration (Tmax) by one hour, and reduces the total bioavailability (as measured by the area under the curve, AUC) by about 14%.[6][10][11] However, these pharmacokinetic alterations have little influence on the degree and duration of plasma ACE inhibition and are not expected to be clinically significant.[6][10][11]

# **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **cilazapril** and **cilazapril**at in various human populations.

Table 1: Single Dose Pharmacokinetic Parameters of **Cilazapril** and **Cilazapril**at in Healthy Adult Volunteers



| Analyte      | Administr<br>ation<br>Route | Dose   | Cmax<br>(ng/mL)    | Tmax (h) | Eliminati<br>on Half-<br>life (t½)                         | Citation(s<br>) |
|--------------|-----------------------------|--------|--------------------|----------|------------------------------------------------------------|-----------------|
| Cilazapril   | Oral                        | 2.5 mg | 82                 | 0.83     | 1.3 h                                                      | [7]             |
| Cilazaprilat | Oral (from<br>Cilazapril)   | 2.5 mg | 36                 | 1.7      | Biphasic:<br>1.8 h and<br>45 h                             | [7]             |
| Cilazaprilat | Intravenou<br>s             | 2.5 mg | 194 (at 10<br>min) | -        | Polyphasic:<br>0.90 h (1-<br>4h) and 46<br>h (24-<br>168h) | [7]             |

| Cilazaprilat | Oral | 2.5 mg | Lower than from Cilazapril | 2.2 | - |[7] |

Table 2: Bioavailability of Cilazaprilat in Healthy Adults

| Parameter       | Administration<br>Route | Value           | Citation(s) |
|-----------------|-------------------------|-----------------|-------------|
| Absolute        | Oral (from              | 57% (Range: 45- | [7]         |
| Bioavailability | Cilazapril)             | 75%)            |             |

| Absolute Bioavailability | Oral (Cilazaprilat) | 19% (Range: 8-40%) |[7] |

Table 3: Effect of Food on Pharmacokinetics of Cilazaprilat (from 5 mg Oral Cilazapril)

| Parameter             | Effect of Food     | Citation(s) |
|-----------------------|--------------------|-------------|
| Cmax                  | ↓ by ~30%          | [6][10][11] |
| Tmax                  | Delayed by ~1 hour | [6][10][11] |
| AUC (Bioavailability) | ↓ by ~14%          | [6][10][11] |



| ACE Inhibition | Onset delayed by ~30 min; degree and duration unaffected |[10][11] |

Table 4: Comparison of **Cilazapril**at Pharmacokinetics in Elderly and Young Volunteers (Single 1 mg Oral **Cilazapril** Dose)

| Parameter             | Elderly (65-83<br>years) | Young (18-31<br>years) | Citation(s) |
|-----------------------|--------------------------|------------------------|-------------|
| Cmax (ng/mL)          | 11.5                     | 8.3                    | [12]        |
| Total Clearance (L/h) | 12.8                     | 16.0                   | [12]        |

| Renal Clearance (L/h) | 5.1 | 7.2 |[12] |

Table 5: Apparent Clearance of **Cilazapril**at in Hypertensive Patients with Varying Renal Function

| Creatinine Clearance<br>(CLcr) | Apparent Cilazaprilat<br>Clearance (L/h, mean ±<br>s.d.) | Citation(s) |
|--------------------------------|----------------------------------------------------------|-------------|
| > 100 mL/min                   | 16.0 ± 3.0                                               | [13]        |
| 41-100 mL/min                  | 11.1 ± 3.0                                               | [13]        |
| 21-40 mL/min                   | 8.7 ± 3.7                                                | [13]        |

| 8-20 mL/min | 6.7 ± 2.1 |[13] |

Table 6: First-Dose Pharmacokinetics of **Cilazapril**at in Patients with Congestive Heart Failure (0.5 mg Oral **Cilazapril**)



| Parameter                            | Value (mean) | Citation(s) |
|--------------------------------------|--------------|-------------|
| Cmax (ng/mL)                         | 6.8          | [14][15]    |
| Tmax (h)                             | 2.3          | [14][15]    |
| Elimination Half-life (t½, up to 8h) | 5.8 h        | [14][15]    |
| Total Clearance (L/h)                | 8.5          | [14][15]    |

| Maximum ACE Inhibition | 87% |[14][15] |

# **Experimental Protocols**

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. A representative experimental protocol is detailed below.

Objective: To investigate the pharmacokinetics and absolute bioavailability of **cilazapril** and its active metabolite, **cilazapril**at.

#### Study Design:

- A three-part, open-label, randomized crossover study.[7]
- A washout period of at least one week was implemented between each treatment phase to prevent carry-over effects.[7]

#### Study Population:

- Healthy male volunteers, typically aged between 18 and 40 years.
- Subjects were required to be in good health, as confirmed by medical history, physical examination, and clinical laboratory tests.
- Subjects were typically required to fast overnight before drug administration.

#### Treatments Administered:



- A single oral dose of cilazapril (e.g., 2.5 mg) administered as an aqueous solution.[7]
- An equivalent oral dose of cilazaprilat.[7]
- An equivalent intravenous dose of cilazaprilat, administered as a short-term infusion (e.g., over 10 minutes).[7]

#### Sample Collection:

- Blood Samples: Venous blood samples were collected into heparinized tubes at predose and at numerous time points post-dose (e.g., up to 168 hours) to characterize the plasma concentration-time profile of both cilazapril and cilazaprilat.[7] Plasma was separated by centrifugation and stored frozen until analysis.
- Urine Samples: Total urine output was collected over specified intervals (e.g., up to 168 hours post-dose) to determine the urinary recovery of cilazaprilat.[7]

#### **Analytical Methods:**

- Concentrations of cilazapril and cilazaprilat in plasma and urine were measured using validated and sensitive radioenzymatic assays.[7][16]
- Plasma ACE activity was also determined using a radioenzymatic method to assess the pharmacodynamic effect.[7][16]

#### Pharmacokinetic Analysis:

- Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), total clearance (CL), and renal clearance (CLr).
- Absolute bioavailability (F) of cilazaprilat from oral cilazapril was calculated as: F =
  (AUCoral, cilazapril / AUCiv, cilazaprilat) × (Doseiv / Doseoral). Urinary recovery data was
  also used for confirmation.[7]

# **Mandatory Visualizations**



The following diagrams illustrate key pathways and workflows related to **cilazapril**'s mechanism and study.



Click to download full resolution via product page

Caption: Mechanism of action of **cilazapril**at within the Renin-Angiotensin-Aldosterone System (RAAS).





Click to download full resolution via product page

Caption: Experimental workflow for a typical crossover pharmacokinetic study of cilazapril.





Click to download full resolution via product page

Caption: Logical pathway from **cilazapril** administration to therapeutic effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. pdf.hres.ca [pdf.hres.ca]
- 2. What is the mechanism of Cilazapril Hydrate? [synapse.patsnap.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The pharmacokinetics and bioavailability of cilazapril in normal man PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of cilazapril PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. The influence of food on the pharmacokinetics and ACE inhibition of cilazapril PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of food on the pharmacokinetics and ACE inhibition of cilazapril PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacokinetics and haemodynamic effects of the angiotensin converting enzyme inhibitor cilazapril in hypertensive patients with normal and impaired renal function PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A pharmacokinetic study of cilazapril in patients with congestive heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pharmacokinetic study of cilazapril in patients with congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics and dose proportionality of cilazapril PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and bioavailability of cilazapril in humans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001167#pharmacokinetics-and-bioavailability-ofcilazapril-in-humans]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com